2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the oxadiazole derivative with 2-chloro-4-fluorobenzylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
- 2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
- 2-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Uniqueness
The presence of the bromine atom on the phenyl ring and the combination of the oxadiazole and acetamide functionalities make 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide unique. This structural arrangement may confer distinct biological activities and physicochemical properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFN3O2/c18-12-3-1-2-10(6-12)17-23-22-16(25-17)8-15(24)21-9-11-4-5-13(20)7-14(11)19/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLUWHLUSFQBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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